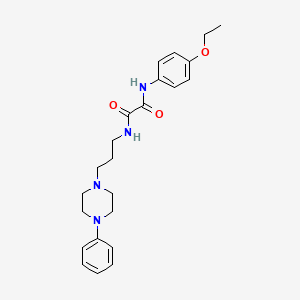![molecular formula C15H18N2O2S B2794103 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-74-1](/img/structure/B2794103.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole ring substituted with an allyl group at the 3-position and an ethoxy group at the 6-position. The benzothiazole ring is further connected to a propionamide group through a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. This compound, being an amide, is likely to form hydrogen bonds. The presence of the benzothiazole ring might confer aromatic stability, while the allyl and ethoxy groups could influence its reactivity and solubility .Wirkmechanismus
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from inhibiting the pro-apoptotic proteins, such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin. However, this compound has also been shown to have off-target effects, such as inducing thrombocytopenia in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a potent and selective inhibitor of anti-apoptotic proteins, making it a valuable tool for studying the role of these proteins in cancer cell survival. However, its off-target effects and potential toxicity limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide research. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins. Another area of research is the identification of biomarkers that can predict which cancer patients will respond to this compound therapy. Additionally, this compound may have potential for use in combination therapy with other chemotherapeutic agents to improve cancer treatment outcomes.
Synthesemethoden
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves several steps, including the reaction of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-amine with propionyl chloride to form the propionamide intermediate. The intermediate is then treated with a palladium catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It works by binding to anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, and inducing programmed cell death in cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-9-17-12-8-7-11(19-6-3)10-13(12)20-15(17)16-14(18)5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWNMZKACSFAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)
![3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2794027.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)
![N-[(4-Fluorophenyl)methyl]-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2794032.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B2794033.png)
![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2794035.png)




